molecular formula C26H22Cl2N2OS B299904 N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Katalognummer B299904
Molekulargewicht: 481.4 g/mol
InChI-Schlüssel: WSDNJYSEYDXZOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as "Compound X" and is synthesized through a multistep process involving various chemical reactions.

Wirkmechanismus

The mechanism of action of Compound X involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, Compound X reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are involved in inflammation and pain. It also reduces the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Additionally, Compound X has been shown to have a neuroprotective effect, reducing neuronal damage caused by oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

Compound X has several advantages for lab experiments, including its potent anti-inflammatory and analgesic properties, making it a useful tool for studying inflammation-related disorders. However, its complex synthesis process and potential toxicity limit its use in some applications.

Zukünftige Richtungen

There are several future directions for the study of Compound X. One area of research is the development of novel analogs with improved potency and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of Compound X in various diseases, including cancer, arthritis, and inflammation-related disorders. Additionally, the molecular mechanisms underlying the neuroprotective effect of Compound X warrant further investigation.

Synthesemethoden

The synthesis of Compound X involves several chemical reactions, including the preparation of 2-phenylacetic acid, 2-phenylacetyl chloride, and 2-phenylacetamide. These compounds are then reacted with 2-amino-5-ethyl-4-(4-methylphenyl)thiazole and 2,4-dichlorophenyl isocyanate to produce Compound X. The synthesis process is complex and requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

Compound X has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases, including cancer, arthritis, and inflammation-related disorders.

Eigenschaften

Produktname

N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Molekularformel

C26H22Cl2N2OS

Molekulargewicht

481.4 g/mol

IUPAC-Name

N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

InChI

InChI=1S/C26H22Cl2N2OS/c1-3-23-25(19-11-9-17(2)10-12-19)29-26(32-23)30(22-14-13-20(27)16-21(22)28)24(31)15-18-7-5-4-6-8-18/h4-14,16H,3,15H2,1-2H3

InChI-Schlüssel

WSDNJYSEYDXZOX-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=C(C=C(C=C2)Cl)Cl)C(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C

Kanonische SMILES

CCC1=C(N=C(S1)N(C2=C(C=C(C=C2)Cl)Cl)C(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.